In Vitro Antibacterial Potency (MIC) Against Key Gram-Negative Pathogens vs. Nitrofurantoin
1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide demonstrates consistently lower minimal inhibitory concentrations (MICs) than nitrofurantoin against several clinically relevant Gram-negative species. Against Citrobacter freundii, the MIC is 8-fold lower, and against Haemophilus influenzae it is 8-fold lower. The difference is most pronounced against Diplococcus pneumoniae, where the MIC is 32-fold lower. Against Serratia sp., the compound retains meaningful activity (MIC 32 µg/mL) while nitrofurantoin is essentially inactive (>128 µg/mL) [1]. These data establish a clear potency advantage for the target compound over its clinical comparator.
| Evidence Dimension | Minimal Inhibitory Concentration (MIC, µg/mL) against Gram-negative bacteria |
|---|---|
| Target Compound Data | Citrobacter freundii: 4; Enterobacter sp.: 8; Escherichia coli: 8; Haemophilus influenzae: 4; Klebsiella pneumoniae: 4; Proteus sp.: >128; Serratia sp.: 32; Diplococcus pneumoniae: 2 |
| Comparator Or Baseline | Nitrofurantoin: Citrobacter freundii: 64; Enterobacter sp.: 64; Escherichia coli: 8; Haemophilus influenzae: 32; Klebsiella pneumoniae: 16; Proteus sp.: >128; Serratia sp.: >128; Diplococcus pneumoniae: 64 |
| Quantified Difference | 4- to 32-fold lower MICs for the target compound across susceptible species; Serratia is covered by the target (32 µg/mL) but not by nitrofurantoin (>128 µg/mL) |
| Conditions | Agar-dilution method (International Collaborative Study protocol) and broth-dilution for streptococci and pneumococci; Mueller-Hinton agar; 37 °C; 18 h incubation |
Why This Matters
Lower MIC values indicate higher intrinsic potency, which may translate into lower required doses and improved therapeutic margins, directly influencing compound selection for antibacterial drug development programs.
- [1] Wick, W. E., Preston, D. A., Terando, N. H., Welles, J. S., & Gordee, R. S. (1973). New Synthetic Antibacterial Compound, 1-(2-Hydroxyethyl)-3-Nitro-4-Pyrazolecarboxamide. Antimicrobial Agents and Chemotherapy, 4(3), 343-345. doi:10.1128/aac.4.3.343 (Table 1) View Source
